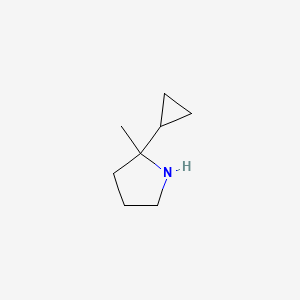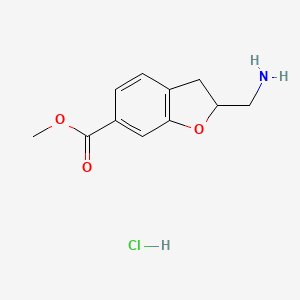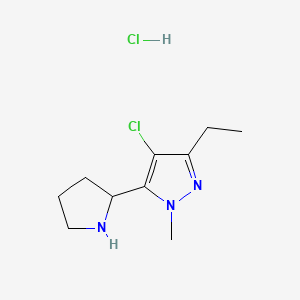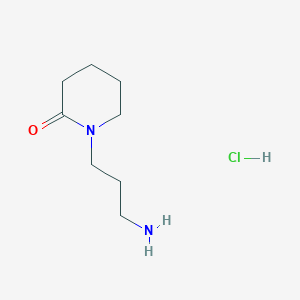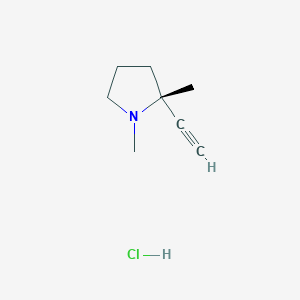
(2R)-2-ethynyl-1,2-dimethylpyrrolidinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-ethynyl-1,2-dimethylpyrrolidinehydrochloride is a chemical compound with a unique structure that includes an ethynyl group attached to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-ethynyl-1,2-dimethylpyrrolidinehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from commercially available starting materials.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-ethynyl-1,2-dimethylpyrrolidinehydrochloride undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the ethynyl group.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alkanes.
Aplicaciones Científicas De Investigación
(2R)-2-ethynyl-1,2-dimethylpyrrolidinehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2R)-2-ethynyl-1,2-dimethylpyrrolidinehydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The pyrrolidine ring provides a stable framework that can interact with enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-ethynyl-1,2-dimethylpyrrolidine: The free base form of the compound.
(2R)-2-ethynyl-1,2-dimethylpyrrolidineacetate: An ester derivative with different reactivity.
(2R)-2-ethynyl-1,2-dimethylpyrrolidinecarboxamide:
Uniqueness
(2R)-2-ethynyl-1,2-dimethylpyrrolidinehydrochloride is unique due to its combination of an ethynyl group and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H14ClN |
|---|---|
Peso molecular |
159.65 g/mol |
Nombre IUPAC |
(2R)-2-ethynyl-1,2-dimethylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C8H13N.ClH/c1-4-8(2)6-5-7-9(8)3;/h1H,5-7H2,2-3H3;1H/t8-;/m0./s1 |
Clave InChI |
BETSUEWWKOFJQX-QRPNPIFTSA-N |
SMILES isomérico |
C[C@@]1(CCCN1C)C#C.Cl |
SMILES canónico |
CC1(CCCN1C)C#C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



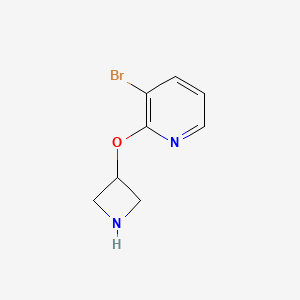
![methyl3-(benzylamino)-2-[(1E)-2-(4-methoxyphenyl)ethenyl]imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13554429.png)
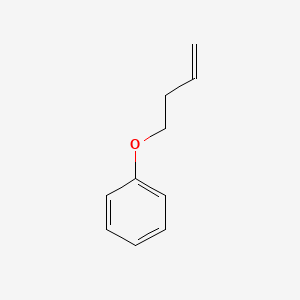
![2-[(1S)-1-Hydroxyethyl]benzonitrile](/img/structure/B13554435.png)
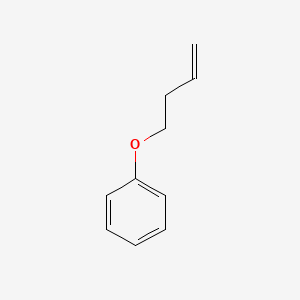
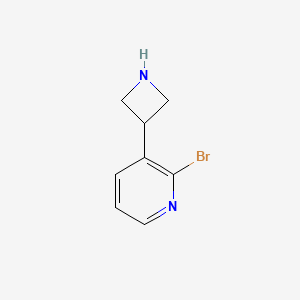
![1-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}methanaminehydrochloride](/img/structure/B13554472.png)
